2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
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Description
2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C24H28N2O5S2 and its molecular weight is 488.62. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Reactions
Biginelli-compounds Synthesis : This compound falls under Biginelli-compounds, whose synthesis and reactions have been extensively studied. Such compounds are pivotal in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, useful in creating a range of heterocyclic compounds (Kappe & Roschger, 1989).
Preparation of Thieno[2,3‐d]pyrimidines : Research has shown novel methods for preparing thieno[2,3-d]pyrimidine derivatives, which are structurally related to the compound , expanding the possibilities in heterocyclic chemistry (Santilli, Kim, & Wanser, 1971).
Potential Biological Activities
Antimicrobial Applications : Some derivatives of thieno[2,3-d]pyrimidines have shown promising antimicrobial activities, suggesting potential applications of related compounds in this field (Kolisnyk et al., 2015).
Redox Properties and Antibacterial Activity : Research has been conducted on compounds containing similar structural features, focusing on their redox properties and antibacterial activities. Such studies indicate the potential of these compounds in developing new antibacterial agents (Koshelev et al., 2020).
Structural Investigations
- Supramolecular Aggregation : Studies on similar compounds have investigated their conformational features and supramolecular aggregation, which are crucial for understanding their chemical behavior and potential applications in material science (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-11-16-19(29)25-22(26-20(16)33-18(11)21(30)31)32-10-15(27)12-8-13(23(2,3)4)17(28)14(9-12)24(5,6)7/h8-9,28H,10H2,1-7H3,(H,30,31)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCYFCHMKWRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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